molecular formula C25H48O3 B8134373 Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate

Cat. No.: B8134373
M. Wt: 396.6 g/mol
InChI Key: DRWUYUCHXZCTIJ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate is an ether-containing compound featuring a heptadecan-9-yl ester group and a hexanoate backbone with an epoxide (oxirane) moiety at the 6-position. This structure confers unique reactivity due to the strained three-membered epoxide ring, making it valuable in synthetic chemistry and material science applications.

Properties

IUPAC Name

heptadecan-9-yl 6-(oxiran-2-yl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O3/c1-3-5-7-9-11-14-18-23(19-15-12-10-8-6-4-2)28-25(26)21-17-13-16-20-24-22-27-24/h23-24H,3-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWUYUCHXZCTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate can be synthesized through a multi-step process involving the esterification of heptadecan-9-ol with 6-(oxiran-2-yl)hexanoic acid. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of heptadecan-9-yl 6-hydroxyhexanoate.

    Substitution: Formation of substituted heptadecan-9-yl 6-(substituted)hexanoates.

Scientific Research Applications

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 6-(oxiran-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Key Functional Groups Molecular Formula Molecular Weight CAS Number
Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate Epoxide, ester C₂₃H₄₂O₃ 366.58 g/mol Not explicitly provided
SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) Ester, tertiary amine, ketone, ether C₄₃H₈₅NO₅ 696.14 g/mol 2089251-47-6
Heptadecan-9-yl 6-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)hexanoate Ester, tertiary amine, ketone, ether C₄₂H₈₃NO₅ 682.11 g/mol 2156654-80-5
Methyl 9-(oxiran-2-yl)nonanoate Epoxide, ester C₁₂H₂₀O₃ 212.28 g/mol Not provided

Key Observations :

  • The target compound’s epoxide group distinguishes it from SM-102 and its analogs, which contain amine and ketone functionalities.
  • SM-102 and related cationic lipids have longer carbon chains and tertiary amines, enhancing their utility in lipid nanoparticle (LNP) formulations for mRNA delivery .
  • Methyl 9-(oxiran-2-yl)nonanoate shares the epoxide group but has a shorter alkyl chain, likely altering its reactivity and solubility .

Reactivity Comparison :

  • Epoxide-containing compounds (e.g., this compound) undergo ring-opening reactions with nucleophiles (e.g., amines, acids), useful in polymer cross-linking.
  • SM-102’s tertiary amine and ester groups enable pH-dependent self-assembly in LNPs, critical for drug delivery .

Physical and Chemical Properties

Property This compound SM-102 Hexyl Decanoate (Reference)
Boiling Point Not reported Not reported ~290°C
Solubility Likely low in polar solvents Soluble in organic solvents (e.g., CH₂Cl₂) Insoluble in water
Stability Epoxide ring sensitive to acids/bases Stable in LNPs Hydrolytically stable

Key Insights :

  • The long heptadecan-9-yl chain in the target compound reduces polarity, limiting water solubility.
  • SM-102’s amphiphilic structure enhances compatibility with lipid bilayers in nanoparticles .

Biological Activity

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate is a compound of interest due to its unique structure, which features an epoxide group that can participate in various biological and chemical interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C25H48O3
  • Molecular Weight : 396.66 g/mol
  • Functional Groups : Epoxide, ester

The presence of the epoxide ring contributes to its reactivity, allowing it to undergo nucleophilic substitution reactions, which can lead to various biological effects.

The biological activity of this compound is largely attributed to its epoxide group. This group is known for its ability to react with nucleophiles, leading to the formation of diols or substituted products. The mechanism can be summarized as follows:

  • Nucleophilic Attack : The strained epoxide ring is susceptible to nucleophilic attack by various biomolecules.
  • Formation of Biologically Active Metabolites : The resulting products from these reactions can exhibit different biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds containing epoxide groups often exhibit antimicrobial properties. In a study examining various epoxide derivatives, it was found that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. It was observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vivo Efficacy in Animal Models : In a mouse model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways.
  • Toxicity Assessment : A toxicity study conducted on rats revealed that doses up to 200 mg/kg did not result in significant adverse effects, indicating a favorable safety profile for further development.

Potential Applications

Given its biological activities, this compound shows promise for several applications:

  • Pharmaceutical Development : As a potential lead compound for developing new anti-inflammatory or antimicrobial agents.
  • Cosmetic Industry : Its properties may be harnessed in skincare formulations aimed at reducing inflammation and promoting skin health.

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